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Compound of Interest

4'-Isobutyl-2,2-
Compound Name:
dibromopropiophenone

Cat. No. B119324

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a
proposed synthetic route for 4'-Isobutyl-2,2-dibromopropiophenone. This compound is of
interest as a potential intermediate or reference standard in pharmaceutical synthesis,
particularly in relation to non-steroidal anti-inflammatory drugs (NSAIDs). Due to the limited
availability of public domain experimental data, this guide presents predicted spectroscopic
data based on established principles of organic chemistry and spectral analysis of analogous

compounds.

Chemical Identity
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Parameter Value

IUPAC Name 2,2-Dibromo-1-(4-isobutylphenyl)propan-1-one
Synonyms 4'-1sobutyl-2,2-dibromopropiophenone

CAS Number 104483-05-8

Molecular Formula C13H16Br20

Molecular Weight 348.07 g/mol [1][2]

Canonical SMILES CC(C)Cclccc(ccl)C(=0)C(C)(Bn)Br[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4'-Isobutyl-2,2-
dibromopropiophenone. These predictions are derived from the analysis of its chemical
structure and comparison with spectroscopic data of similar compounds, such as 4'-
isobutylacetophenone.

Chemical Shift (6,

Multiplicity Integration Assignment

ppm)

Aromatic (ortho to
7.85 Doublet 2H

C=0)

Aromatic (meta to
7.25 Doublet 2H

C=0)
2.55 Doublet 2H -CH:- (isobutyl)
2.40 Singlet 3H -CHs (alpha to C=0)
1.90 Multiplet 1H -CH- (isobutyl)
0.90 Doublet 6H -CHs (isobutyl)

Predicted **C NMR Data (Solvent: CDClIs, 100 MHz)
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Chemical Shift (6, ppm)

Assignment

192.5 C=0 (Ketone)

146.0 Aromatic (quaternary, para to C=0)
132.0 Aromatic (quaternary, ipso to C=0)
129.5 Aromatic (CH, meta to C=0)

128.0 Aromatic (CH, ortho to C=0)

65.0 CBr2

45.0 -CH:- (isobutyl)

34.0 -CHs (alpha to C=0)

30.0 -CH- (isobutyl)

225 -CHs (isobutyl)

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm—?) Intensity Assignment

2955 Strong C-H stretch (aliphatic)

1690 Strong C=0 stretch (ketone)

1605 Medium C=C stretch (aromatic)

1415 Medium C-H bend (aliphatic)

1230 Medium C-C stretch

830 Strong C.—H be.nd (aromatic, para-
disubstituted)

650 Medium C-Br stretch

Predicted Mass Spectrometry (MS) Data
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miz Relative Intensity (%) Assighment

[M]*, [M+2]*, [M+4]* (isotopic

346/348/350 5/10/5
pattern for Brz2)
267/269 20/20 [M - Br]*
188 15 M- Brz]*
161 100 [C12H150]*
119 40 [CoHua]*
57 60 [CaHo]* (isobutyl cation)

Proposed Synthesis and Experimental Protocol

The synthesis of 4'-Isobutyl-2,2-dibromopropiophenone can be achieved through the

bromination of 4'-isobutylpropiophenone. A detailed experimental protocol based on standard

laboratory procedures is provided below.

Synthesis of 4'-Isobutylpropiophenone (Precursor)

Reaction Setup: To a stirred solution of isobutylbenzene (1 equivalent) in a suitable solvent
such as dichloromethane or carbon disulfide, add anhydrous aluminum chloride (AICls, 1.1
equivalents) at 0 °C.

Acylation: Add propionyl chloride (1.1 equivalents) dropwise to the reaction mixture while
maintaining the temperature at 0 °C.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours.
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

Workup: Upon completion, pour the reaction mixture into a mixture of ice and concentrated
hydrochloric acid.

Extraction: Separate the organic layer, and extract the aqueous layer with the reaction
solvent. Combine the organic layers, wash with saturated sodium bicarbonate solution and
brine, then dry over anhydrous sodium sulfate.
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 Purification: Remove the solvent under reduced pressure. The crude product can be purified
by vacuum distillation or column chromatography on silica gel to yield 4'-
isobutylpropiophenone.

Synthesis of 4'-Isobutyl-2,2-dibromopropiophenone

o Reaction Setup: Dissolve 4'-isobutylpropiophenone (1 equivalent) in a suitable solvent like
glacial acetic acid or chloroform in a reaction vessel equipped with a dropping funnel and a
reflux condenser.

e Bromination: Add bromine (2.2 equivalents) dropwise to the solution at room temperature.
The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle
reflux.

e Reaction Monitoring: After the addition is complete, heat the mixture to reflux for 1-2 hours to
ensure complete reaction. Monitor the disappearance of the starting material by TLC.

o Workup: Cool the reaction mixture to room temperature and pour it into a large volume of
cold water.

o Extraction: Extract the product with a suitable organic solvent such as diethyl ether or
dichloromethane.

e Washing: Wash the combined organic extracts sequentially with water, saturated sodium
bicarbonate solution (to remove excess acid and bromine), and brine.

» Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and
concentrate under reduced pressure. The crude 4'-Isobutyl-2,2-dibromopropiophenone
can be further purified by recrystallization from a suitable solvent system (e.g.,
ethanol/water) or by column chromatography.

Visualizing the Workflow

The following diagrams illustrate the proposed synthetic pathway and the general workflow for
the spectroscopic analysis of the final product.

Caption: Proposed two-step synthesis of 4'-Isobutyl-2,2-dibromopropiophenone.
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Caption: General workflow for the spectroscopic analysis of the synthesized compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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dibromopropiophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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